molecular formula C15H13ClN4OS B6527745 N-{1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}acetamide CAS No. 1020489-43-3

N-{1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}acetamide

Cat. No. B6527745
CAS RN: 1020489-43-3
M. Wt: 332.8 g/mol
InChI Key: YZUNUDNVGAGFQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}acetamide (N-CPT-PA) is an organic compound used in scientific research. It is a potent inhibitor of caspase-3, an enzyme involved in apoptosis (programmed cell death). N-CPT-PA has been used to study apoptosis in various cell types, including cancer cells. Additionally, N-CPT-PA has been used to study the effects of caspase-3 inhibition on cell signaling pathways and other cellular processes.

Mechanism of Action

N-{1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}acetamide is an inhibitor of caspase-3, an enzyme involved in apoptosis. The compound works by binding to the active site of caspase-3, preventing the enzyme from cleaving its substrates and thus preventing apoptosis.
Biochemical and Physiological Effects
N-{1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}acetamide has been shown to inhibit caspase-3 activity in a variety of cell types. This inhibition of caspase-3 activity has been shown to lead to a variety of biochemical and physiological effects. For example, N-{1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}acetamide has been shown to inhibit cell proliferation, differentiation, and migration. Additionally, N-{1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}acetamide has been shown to inhibit apoptosis in cancer cells, which may have potential therapeutic implications.

Advantages and Limitations for Lab Experiments

N-{1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}acetamide is an effective tool for studying the effects of caspase-3 inhibition on cell signaling pathways and other cellular processes. The compound is relatively stable and easy to synthesize, making it an attractive option for laboratory experiments. However, N-{1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}acetamide is a potent inhibitor of caspase-3 and its effects may not be reversible, making it difficult to use in long-term experiments.

Future Directions

N-{1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}acetamide has a variety of potential future applications. For example, it could be used to study the effects of caspase-3 inhibition on other cell types, such as stem cells. Additionally, N-{1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}acetamide could be used to study the effects of caspase-3 inhibition on diseases, such as cancer. Furthermore, N-{1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}acetamide could be used to study the effects of caspase-3 inhibition on drug resistance in cancer cells. Finally, N-{1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}acetamide could be used to study the effects of caspase-3 inhibition on other cellular processes, such as autophagy.

Synthesis Methods

N-{1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}acetamide can be synthesized using a variety of methods. The most common method involves the reaction of 4-chlorophenyl-1,3-thiazol-2-yl acetamide with 3-methyl-1H-pyrazol-5-yl bromide in the presence of a base, such as potassium carbonate. This reaction yields the desired compound, N-{1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}acetamide, in high yields.

Scientific Research Applications

N-{1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}acetamide has been widely used in scientific research to study the effects of caspase-3 inhibition on cell signaling pathways and other cellular processes. In particular, N-{1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}acetamide has been used to study apoptosis in various cell types, including cancer cells. Additionally, N-{1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}acetamide has been used to study the effects of caspase-3 inhibition on cell proliferation, differentiation, and migration.

properties

IUPAC Name

N-[2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN4OS/c1-9-7-14(17-10(2)21)20(19-9)15-18-13(8-22-15)11-3-5-12(16)6-4-11/h3-8H,1-2H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZUNUDNVGAGFQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C)C2=NC(=CS2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(4-(4-chlorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide

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